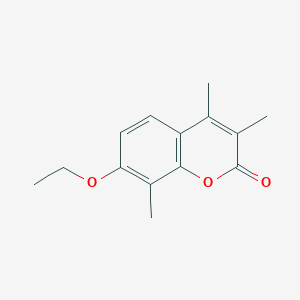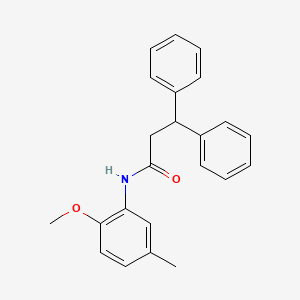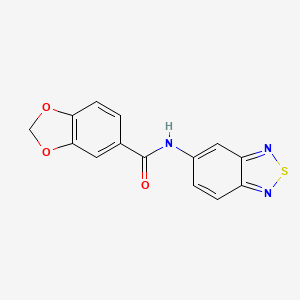
7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one, also known as coumarin, is a natural compound found in many plants, including tonka beans, cinnamon, and sweet clover. Coumarin has a wide range of applications in the field of scientific research, including its use as a fluorescent probe, a drug precursor, and as a model compound for studying enzymatic reactions. In
作用机制
Coumarin's mechanism of action is not fully understood, but it is believed to involve its ability to interact with a variety of biological molecules, including proteins, nucleic acids, and lipids. Coumarin is known to inhibit the activity of some enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. Coumarin is also believed to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
Coumarin has a wide range of biochemical and physiological effects. It has been shown to have anticoagulant, antiviral, and anticancer properties, as well as antioxidant and anti-inflammatory effects. Coumarin has also been shown to have neuroprotective effects, and may be useful in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one is its versatility. It can be easily modified to create compounds with a wide range of biological activities, making it a useful tool for drug discovery and development. Additionally, 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one is relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. However, one of the main limitations of 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one is its potential toxicity. High doses of 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one have been shown to cause liver damage in animals, and its use in humans is limited by its potential to cause bleeding disorders.
未来方向
There are many future directions for research on 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one. One area of interest is the development of 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one-based drugs for the treatment of cancer and other diseases. Coumarin derivatives have been shown to have potent anticancer activity, and further research is needed to optimize their biological activity and minimize their toxicity. Another area of interest is the development of 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one-based fluorescent probes for studying biological systems. Coumarin derivatives have been used to label proteins, nucleic acids, and lipids, but further research is needed to optimize their specificity and sensitivity. Finally, further research is needed to better understand 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one's mechanism of action and its potential toxicity, particularly in humans.
合成方法
Coumarin can be synthesized through a variety of methods, including the Pechmann condensation, Knoevenagel condensation, and the Perkin reaction. The Pechmann condensation is the most commonly used method and involves the reaction of salicylaldehyde with a β-ketoester in the presence of a Lewis acid catalyst. The Knoevenagel condensation involves the reaction of salicylaldehyde with malonic acid in the presence of a base. The Perkin reaction involves the reaction of salicylaldehyde with an acyl chloride in the presence of a base.
科学研究应用
Coumarin has a wide range of applications in scientific research. One of its most common uses is as a fluorescent probe for studying biological systems. Coumarin derivatives can be used to label proteins, nucleic acids, and lipids, allowing researchers to study their behavior and interactions in living cells. Coumarin is also used as a drug precursor, as it can be easily modified to create compounds with a wide range of biological activities, including anticoagulant, antiviral, and anticancer properties. Additionally, 7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one is used as a model compound for studying enzymatic reactions, particularly those involving cytochrome P450 enzymes.
属性
IUPAC Name |
7-ethoxy-3,4,8-trimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-5-16-12-7-6-11-8(2)9(3)14(15)17-13(11)10(12)4/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYBNBVQIKGCZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethoxy-3,4,8-trimethyl-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chlorobenzaldehyde [4-methoxy-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5801513.png)



![1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5801546.png)
![N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B5801547.png)


![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine](/img/structure/B5801567.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-phenylpropanamide](/img/structure/B5801580.png)
![N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5801588.png)
![1-{[(5-bromo-2-pyridinyl)amino]methyl}-2-naphthol](/img/structure/B5801594.png)
